1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one
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Description
1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one is a useful research compound. Its molecular formula is C23H27N3O5S2 and its molecular weight is 489.61. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Computational Analysis
Research on compounds structurally similar to 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, has been conducted. These studies involve crystal structure analysis and density functional theory (DFT) calculations, highlighting reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
Anticancer Potential
Another area of research focuses on the anticancer activity of polyfunctional substituted 1,3-thiazoles, which are related to the chemical structure of interest. These studies have shown that compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle exhibit significant anticancer properties (Turov, 2020).
Antimicrobial Studies
Synthesis and antimicrobial studies of new pyridine derivatives, including those structurally related to this compound, have been conducted. These studies involve the preparation of benzothiazoles and their derivatives, which have shown considerable antibacterial activity (Patel & Agravat, 2009).
Radioligand Development for PET Imaging
Research involving the synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, related to the compound of interest, has been conducted for developing new PET radioligands. These studies are crucial in the field of nuclear medicine for imaging purposes (Gao, Wang, & Zheng, 2012).
Properties
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-30-17-5-8-19(9-6-17)33(28,29)15-3-4-22(27)25-11-13-26(14-12-25)23-24-20-10-7-18(31-2)16-21(20)32-23/h5-10,16H,3-4,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSANCGZUWTNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.